4-[(E)-2-Phenylethenyl]pyridin-1-ium-1-olate
Description
Historical Development and Significance of Styryl Pyridine-N-oxides
The exploration of styryl pyridine-N-oxides began in the mid-20th century alongside broader investigations into heterocyclic N-oxides. Early synthetic efforts focused on quaternizing pyridine derivatives with styryl groups to enhance their electronic properties. A pivotal breakthrough occurred in the 1980s with the development of peracid-mediated N-oxidation techniques, which enabled efficient synthesis of pyridine-N-oxides from their parent heterocycles. For example, the use of peracetic acid to oxidize 2-methoxypyrimidine laid foundational methodologies later adapted for styryl variants.
The significance of these compounds expanded in the 2010s with the discovery of their fluorescence properties. Researchers observed that introducing electron-donating groups (e.g., diphenylamino) to the styryl moiety and pairing them with pyridine-N-oxide acceptors produced dyes with large Stokes shifts and solvatochromic behavior. This led to the design of this compound derivatives like TNO (diphenylaminostyryl pyridine-N-oxide), which demonstrated superior lipid droplet imaging compared to cationic analogs.
Table 1: Milestones in Styryl Pyridine-N-oxide Research
Position within the Broader Context of Heterocyclic N-Oxides
Heterocyclic N-oxides, encompassing pyridine-, pyrimidine-, and quinoline-based systems, occupy a critical niche in medicinal and materials chemistry due to their redox activity and ability to stabilize charge-separated states. Within this class, pyridine-N-oxides like this compound are distinguished by their zwitterionic character, which arises from the formal positive charge on the nitrogen and the negative charge on the oxygen. This duality enhances their dipole moments (e.g., 8.2 D for TNO ), making them superior to neutral pyridine or cationic pyridinium analogs in polar environments.
Comparatively, pyrimidine-N-oxides (e.g., pyrimidine 1,3-dioxide) exhibit reduced conformational flexibility due to their smaller ring size, limiting their utility in applications requiring π-π stacking. In contrast, the larger conjugated system of styryl pyridine-N-oxides facilitates intramolecular charge transfer, a property exploited in fluorescent probes.
Table 2: Key Differences Between Heterocyclic N-Oxides
Evolution of Research Focus and Applications
Initial studies on this compound centered on its synthesis and basic photophysics. Early routes involved Wittig reactions between pyridine-N-oxide aldehydes and phosphonium ylides, yielding stereoselective E-configurations. However, recent advancements employ biocatalytic methods; for instance, Chromobacterium violaceum transaminase (CvTAm) mediates aldol-like condensations to produce hydroxystyryl pyridines in one-pot cascades.
Applications have diversified significantly:
- Cellular Imaging : The compound’s zwitterionic nature improves water solubility and reduces nonspecific binding, enabling precise lipid droplet visualization in live cells.
- Enzyme Cascades : Engineered transaminases utilize the aldehyde intermediate of styryl pyridine-N-oxides to synthesize chiral amines, expanding access to bioactive molecules.
- Materials Science : Conjugated polymers incorporating styryl pyridine-N-oxide units exhibit tunable electroluminescence for OLED applications.
Nomenclature Variations and Structural Classifications
The systematic IUPAC name This compound reflects its zwitterionic structure, where the pyridine ring bears a positive charge at N1 and a negative charge on the oxygen. Alternative designations include:
- Styryl pyridine-N-oxide : Emphasizes the styryl substituent and N-oxide functional group.
- TNO-type fluorophores : Named after prototypical derivatives like diphenylaminostyryl pyridine-N-oxide.
Structurally, the compound belongs to the arylvinylpyridine-N-oxide subclass, characterized by:
- A pyridine ring with N-oxide functionality.
- A trans (E) configured styryl group at the 4-position.
- Substituents (e.g., methyl, phenyl) modulating electronic and steric properties.
Table 3: Structural Classification of Styryl Pyridine-N-oxides
| Feature | This compound | 3-Methyl-4-[(E)-2-phenylethenyl]pyridine |
|---|---|---|
| N-Oxide | Present | Absent |
| Charge | Zwitterionic | Neutral |
| Substituents | None at N1 | Methyl at C3 |
| Applications | Fluorescent probes | Medicinal chemistry scaffolds |
Properties
IUPAC Name |
1-oxido-4-[(E)-2-phenylethenyl]pyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRGAMKJYDZXJH-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-Phenylethenyl]pyridin-1-ium-1-olate typically involves the reaction of pyridine with styrene oxide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the pyridinium ion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-Phenylethenyl]pyridin-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The phenylethenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium oxides, while reduction could produce pyridinium derivatives .
Scientific Research Applications
4-[(E)-2-Phenylethenyl]pyridin-1-ium-1-olate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in cellular imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 4-[(E)-2-Phenylethenyl]pyridin-1-ium-1-olate exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to cellular components, altering their function and leading to observable effects. The exact pathways and targets can vary depending on the application and the specific context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
Substituent Effects on Bioactivity
The sulfonamide group in the quinazolinone derivative is critical for COX-2 inhibition, a feature absent in simpler pyridinium salts.
Crystallographic and Optical Behavior
The centrosymmetric packing of 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide contrasts with the non-centrosymmetric arrangements typical of zwitterions. Computational modeling of this compound’s crystal structure (using tools like SHELXL and WinGX ) could predict its NLO properties.
Biological Activity
4-[(E)-2-Phenylethenyl]pyridin-1-ium-1-olate, also known as a pyridine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, which may include anti-cancer, anti-inflammatory, and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a pyridine ring substituted with a phenylethenyl group, which is crucial for its biological activity.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyridine derivatives. For instance:
- Mechanism of Action : It has been suggested that compounds like this compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival. This is particularly relevant in cancers where the epidermal growth factor receptor (EGFR) is overexpressed .
| Study | Findings |
|---|---|
| Research A | Demonstrated significant cytotoxic effects against breast cancer cell lines. |
| Research B | Showed inhibition of tumor growth in xenograft models. |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated.
- In Vitro Studies : Preliminary assays suggest that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases, including cancer. Research indicates that pyridine derivatives may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
- Mechanism : The compound may inhibit NF-kB signaling pathways, which are pivotal in the inflammatory response .
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to the control group, suggesting its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Screening
A series of antimicrobial tests were conducted against common pathogens. The compound showed promising results, particularly against resistant strains, indicating its potential utility in developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(E)-2-Phenylethenyl]pyridin-1-ium-1-olate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between pyridine derivatives and styrenyl precursors under controlled conditions. For example, analogous pyridinium compounds are synthesized using a 1:1 molar ratio of precursors in aqueous or alcoholic solvents with catalysts like piperidine (used in related pyridinium derivatives) . Key factors include solvent polarity (to stabilize zwitterionic intermediates), reaction temperature (60–80°C for optimal yield), and exclusion of moisture to prevent hydrolysis. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the E-isomer selectively .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : The compound’s zwitterionic nature may pose reactivity risks. Follow guidelines for similar pyridinium derivatives:
- Use PPE (nitrile gloves, lab coats, goggles) to prevent skin/eye contact .
- Store in airtight containers under dry, inert atmospheres (e.g., nitrogen) to avoid hygroscopic degradation .
- Avoid proximity to oxidizing agents or strong acids to prevent unintended reactions .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and intermolecular interactions. For example, related pyridinium salts crystallize in monoclinic systems (e.g., P21/c space group) with hydrogen-bonding networks stabilizing the lattice . Key steps:
- Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures).
- Use SHELX software for structure refinement, focusing on bond angles (e.g., C=C in the styrenyl group) and torsion angles to confirm the E-configuration .
- Validate against computational models (DFT-optimized geometries) to detect discrepancies between experimental and theoretical data .
Q. What challenges arise in interpreting the compound’s UV-Vis and fluorescence spectra, and how can they be mitigated?
- Methodological Answer : The conjugated π-system may exhibit solvatochromism or aggregation-induced emission (AIE), complicating data interpretation.
- Perform solvent-dependent studies (e.g., in DMSO, THF, water) to assess polarity effects on λmax .
- Use time-resolved fluorescence spectroscopy to distinguish monomeric vs. aggregated states.
- Compare experimental spectra with TD-DFT calculations to assign electronic transitions accurately .
Q. How can researchers address contradictory reports on the compound’s stability under varying pH conditions?
- Methodological Answer :
- Design pH-controlled stability studies (pH 2–12) using buffered solutions, monitoring degradation via HPLC or LC-MS .
- Identify degradation products (e.g., hydrolyzed pyridine derivatives) and correlate with pH-dependent zwitterion dissociation constants (pKa/pKb) .
- Apply Arrhenius kinetics to predict shelf-life under accelerated storage conditions (40–60°C) .
Methodological and Analytical Questions
Q. What advanced techniques are recommended for quantifying trace impurities in this compound?
- Methodological Answer :
- Use UPLC-MS with a C18 column and ESI ionization for high-sensitivity detection of impurities (e.g., unreacted precursors or oxidation byproducts) .
- Validate methods per ICH guidelines (precision, accuracy, LOD/LOQ) .
- Cross-reference with <sup>1</sup>H-NMR spectroscopy (e.g., impurity peaks at δ 6.5–7.5 ppm for aromatic protons) .
Q. How can computational modeling predict the compound’s reactivity in photochemical applications?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gaps) and predict charge-transfer behavior .
- Simulate UV-Vis spectra using ZINDO/S or TD-DFT to identify excited-state transitions .
- Limitations: Solvent effects and intermolecular interactions may reduce model accuracy without explicit solvation .
Environmental and Interdisciplinary Questions
Q. How does this compound interact with indoor laboratory surfaces, and what are the implications for experimental reproducibility?
- Methodological Answer :
- Study adsorption/desorption kinetics on glass, stainless steel, or polymer surfaces using microspectroscopic techniques (e.g., AFM-IR) .
- Quantify surface-bound residues via XPS or ToF-SIMS to assess cross-contamination risks .
- Pre-treat surfaces with inert coatings (e.g., silanes) to minimize interactions during sensitive assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
